2,5-Bis(tributylstannyl)thiophene

Overview

Description

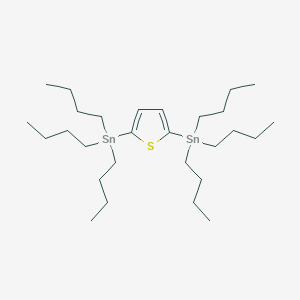

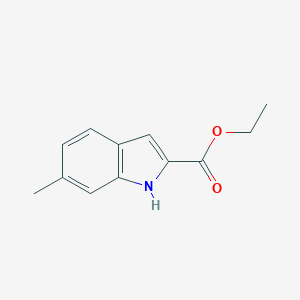

2,5-Bis(tributylstannyl)thiophene is a chemical compound with the empirical formula C28H56SSn2 . It is a liquid at room temperature with a density of 1.201 g/mL .

Synthesis Analysis

The synthesis of 2,5-Bis(tributylstannyl)thiophene involves Stille cross-coupling reactions . An electron-poor thiophene derivative, 2,5-bis(tributylstannyl)thiophene 1,1-dioxide, was prepared and utilized in a series of Stille cross-coupling reactions to afford thiophene 1,1-dioxides with either electron-donating or electron-withdrawing substituents .Molecular Structure Analysis

The molecular structure of 2,5-Bis(tributylstannyl)thiophene is represented by the SMILES stringCCCCSn(CCCC)c1ccc(s1)Sn(CCCC)CCCC . The molecular weight is 662.23 g/mol . Chemical Reactions Analysis

2,5-Bis(tributylstannyl)thiophene has been used in the synthesis of various polymers . For instance, it has been used to synthesize an aggregation-caused quenching (ACQ)-active polymer (PF), an aggregation-induced emission (AIE)-active polymer (PFTPE), and an aggregation-enhanced emission (AEE)-active polymer (PTTPE) by tetraphenylethane (TPE), fluorene, and thiophene moieties .Physical And Chemical Properties Analysis

2,5-Bis(tributylstannyl)thiophene is a liquid at room temperature with a density of 1.201 g/mL . It has a flash point of > 110 °C .Scientific Research Applications

Organic Semiconductors

“2,5-Bis(tributylstannyl)thiophene” is used in the synthesis of organic semiconductors . Organic semiconductors have attracted researchers’ attention due to their fascinating electronic and photophysical properties. These types of materials have been incorporated into a wide variety of electronic devices since they are light-weight, solution processable, and they have tunable properties .

Stille Cross-Coupling Reactions

This compound is utilized in a series of Stille cross-coupling reactions . In these reactions, it is used to afford thiophene 1,1-dioxides with either electron-donating or electron-withdrawing substituents .

Synthesis of Electron-Poor Thiophene Derivatives

“2,5-Bis(tributylstannyl)thiophene” is used in the synthesis of electron-poor thiophene derivatives . These derivatives bearing electron-withdrawing groups undergo facile reductions .

Photocatalytic Water Reduction Reaction

Thiophene 1,1-dioxides, synthesized using “2,5-Bis(tributylstannyl)thiophene”, were examined as electron relays in a photocatalytic water reduction reaction . They showed potential to boost the efficiency .

Synthesis of Conjugated Polymers

This compound is used in the synthesis of conjugated polymers . The optical gap and redox potentials of these copolymers were fine-tuned by altering the heterocycle sequence .

Synthesis of Diphenylquinoxaline Monomer

“2,5-Bis(tributylstannyl)thiophene” has been used to synthesize diphenylquinoxaline monomer for the electrochromism polymers .

Mechanism of Action

Target of Action

Organotin compounds like this are generally known for their ability to form carbon-carbon bonds in organic synthesis .

Mode of Action

2,5-Bis(tributylstannyl)thiophene is often used as a reactant in Stille coupling reactions . In these reactions, it forms new carbon-carbon bonds, enabling the synthesis of complex organic molecules. The tributylstannyl groups in the compound are exchanged with other organic groups in the presence of a palladium catalyst, leading to the formation of new compounds .

Biochemical Pathways

Its role in stille coupling reactions suggests that it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction conditions and the other reactants involved .

Result of Action

The primary result of the action of 2,5-Bis(tributylstannyl)thiophene is the formation of new organic compounds through Stille coupling reactions . The specific molecular and cellular effects would depend on the nature of these compounds.

Action Environment

The action of 2,5-Bis(tributylstannyl)thiophene is influenced by various environmental factors. For instance, the efficiency of Stille coupling reactions can be affected by the temperature, the presence of a suitable catalyst (typically a palladium compound), and the nature of the other reactants . The stability of the compound may also be influenced by storage conditions, such as temperature and exposure to light or moisture.

Safety and Hazards

Future Directions

2,5-Bis(tributylstannyl)thiophene has been used in the synthesis of various polymers . It has potential applications in the field of organic semiconductors . It has also been used in the preparation of a composite photocatalyst for the degradation of pharmaceuticals and personal care products (PPCPs) .

properties

IUPAC Name |

tributyl-(5-tributylstannylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZQNRIMIQTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570074 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(tributylstannyl)thiophene | |

CAS RN |

145483-63-2 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145483-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2,5-Bis(tributylstannyl)thiophene in materials science?

A1: 2,5-Bis(tributylstannyl)thiophene serves as a crucial building block in synthesizing conjugated polymers via the Stille cross-coupling reaction. [, , , , ] This reaction allows for the controlled incorporation of thiophene units into polymer chains, enabling the fine-tuning of polymer properties.

Q2: Can you provide an example of how 2,5-Bis(tributylstannyl)thiophene is used to control the properties of a polymer?

A2: Research demonstrates the impact of using 2,5-Bis(tributylstannyl)thiophene in tuning the optoelectronic properties of thiophene 1,1-dioxides. [] By coupling this reagent with various dihalothiophene 1,1-dioxides, researchers synthesized a series of thiophene 1,1-dioxide derivatives with either electron-donating or -withdrawing substituents. The introduction of electron-withdrawing groups significantly enhanced the reduction potential of these sulfone heterocycles, highlighting the ability to tailor electrochemical properties through structural modifications.

Q3: How does incorporating 2,5-Bis(tributylstannyl)thiophene into polymers influence their performance in organic field-effect transistors (OFETs)?

A3: Studies have shown that incorporating 2,5-Bis(tributylstannyl)thiophene into isoindigo/DPP-based polymers with thermocleavable tBoc groups can enhance their performance in OFETs. [] The resulting polymers, synthesized through Stille coupling, demonstrated red-shifted UV-Vis absorption spectra and improved crystallinity after thermal annealing. These structural changes led to increased field-effect mobilities, indicating the potential of these polymers for OFET applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)